

# Technical Guide: Physicochemical Profiling & Application of CAS 1638784-98-1[1]

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## Compound of Interest

Compound Name: 4,7-diazaspiro[2.5]octan-6-one

CAS No.: 1638784-98-1

Cat. No.: B6235962

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## Introduction: The Spirocyclic Advantage

CAS 1638784-98-1, chemically known as **4,7-Diazaspiro[2.5]octan-6-one**, represents a high-value "spiro-scaffold" used increasingly in modern drug design. Unlike traditional flat aromatic rings (e.g., phenyl, pyridine), this molecule offers significant three-dimensional character ( ), which correlates with improved solubility and target selectivity.

For the drug developer, this scaffold serves as a bioisostere for piperazinone or piperidine rings. The spiro-fused cyclopropyl moiety acts as a "metabolic shield," blocking common sites of oxidation (e.g.,

-carbon oxidation) while imposing conformational rigidity that can lock the molecule into a bioactive conformation.

## Chemical Identity & Structural Analysis

Property	Specification
CAS Number	1638784-98-1
Chemical Name	4,7-Diazaspiro[2.5]octan-6-one
Molecular Formula	
Molecular Weight	126.16 g/mol
SMILES	O=C1CNCC2(CC2)N1 (Representative)
Structural Class	Spirocyclic Lactam / Piperazinone derivative

## Functional Group Analysis

- Secondary Amine (Amine): The primary handle for derivatization (e.g., , reductive amination). It is moderately basic.
- Lactam (Cyclic Amide): Provides a polar hydrogen bond acceptor/donor motif. The amide nitrogen is generally non-basic and poor nucleophile.
- Spiro-Cyclopropyl Ring: Adds lipophilicity without aromaticity and restricts the flexibility of the piperazinone ring.

## Physicochemical Profile

The following data consolidates experimental observations and high-confidence predictive models essential for formulation and assay development.

### Table 1: Core Physicochemical Properties[1]

Parameter	Value / Range	Context & Implication
Physical State	Off-white to light yellow solid	Hygroscopic tendency; store in desiccator.
Melting Point	>200°C (Predicted)	High lattice energy due to intermolecular H-bonding (Lactam dimer).
Boiling Point	349.8 ± 35.0 °C (760 Torr)	Non-volatile; stable under standard reflux conditions.
Density	1.21 ± 0.1 g/cm <sup>3</sup>	Higher density than typical aliphatics due to compact spiro structure.
Predicted pKa (Amine)	8.5 – 9.2	The secondary amine is protonated at physiological pH (7.4).
Predicted pKa (Amide)	>15	The lactam proton is extremely weak; requires strong base (e.g., NaH) to deprotonate.
LogP (Predicted)	-0.5 to 0.2	Polar/Hydrophilic. Good aqueous solubility but may require polar organic solvents for synthesis.
PSA (Polar Surface Area)	~41 Å <sup>2</sup>	Favorable for CNS penetration (Brain penetration generally high if PSA < 90 Å <sup>2</sup> ).

## Solubility & Formulation Protocols

Due to its polar nature, CAS 1638784-98-1 challenges standard non-polar extraction methods. The following protocols ensure accurate handling.

## Solvent Compatibility Matrix

- Preferred Solvents: DMSO, Methanol, Ethanol, Water (pH dependent).

- Poor Solvents: Hexanes, Diethyl Ether, Toluene.
- Reactive Solvents: Avoid acetone or aldehydes if the secondary amine is unprotected (risk of hemiaminal formation).

## Protocol: Preparation of 10 mM Stock Solution

Objective: Create a stable stock for biological assays or synthetic coupling.

- Weighing: Accurately weigh 12.62 mg of CAS 1638784-98-1 into a generic glass vial.
  - Note: The solid may be static; use an antistatic gun if necessary.
- Dissolution: Add 10.0 mL of anhydrous DMSO.
  - Why Anhydrous? Although the lactam is stable, minimizing water prevents potential hydrolysis over long-term storage (months).
- Sonication: Sonicate for 30-60 seconds at ambient temperature. The solution should be clear and colorless.
- Storage: Aliquot into amber vials. Store at -20°C. Stability is >6 months under these conditions.

## Stability & Reactivity Profile

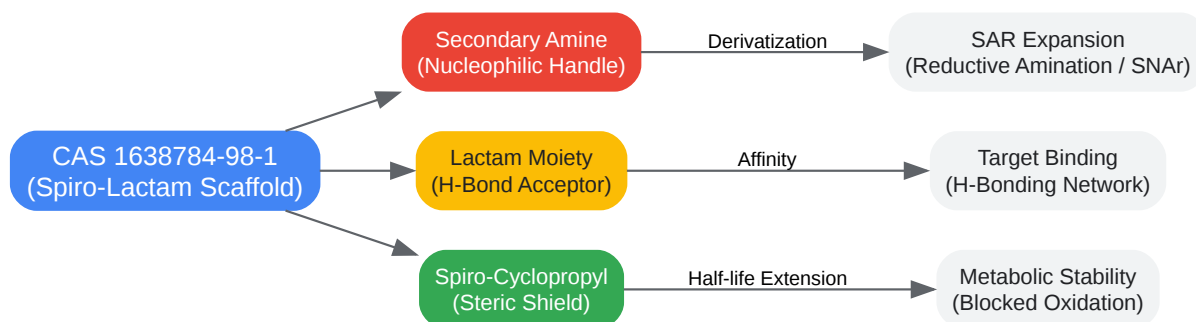
Understanding the degradation pathways is crucial for process chemistry.

### Degradation Pathways

- Oxidation: The secondary amine is susceptible to N-oxidation by peroxides or air over prolonged exposure in solution.
  - Mitigation: Store under Nitrogen/Argon atmosphere.
- Hydrolysis: The lactam ring is generally robust but can open under strong acidic reflux (e.g., 6N HCl, >100°C) or strong alkaline conditions, leading to the amino-acid derivative.
  - Process Tip: Standard Suzuki or Buchwald couplings (80-100°C, weak base) are safe.

## Visualization: Reactivity & Application Map

The following diagram illustrates how the structural features of the scaffold translate to medicinal chemistry applications.



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Figure 1: Structural Activity Relationship (SAR) map of the **4,7-Diazaspiro[2.5]octan-6-one** scaffold.

## Analytical Methods (HPLC/MS)

For quality control and reaction monitoring, a polar-embedded stationary phase is recommended to retain this hydrophilic amine.

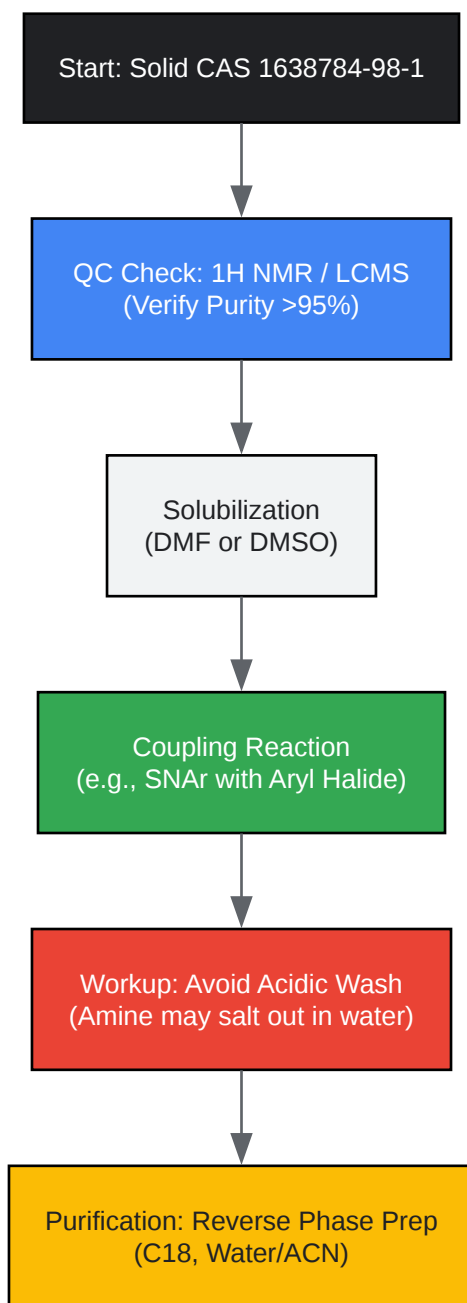
### Recommended Method: Reverse-Phase HPLC

- Column: C18 Polar-Embedded (e.g., Waters XSelect HSS T3 or Phenomenex Synergi Hydro-RP), 3.5  $\mu\text{m}$ , 4.6 x 100 mm.
  - Reasoning: Standard C18 may result in poor retention (elution at void volume) due to the low LogP.
- Mobile Phase A: Water + 0.1% Formic Acid (or 10 mM Ammonium Formate pH 9 for better peak shape of basic amines).
- Mobile Phase B: Acetonitrile.
- Gradient: 0% B to 60% B over 10 minutes. (Start at 0% to force retention).

- Detection: UV at 210 nm (Lactam absorption).
- MS Mode: ESI Positive ( ).

## Synthesis & Development Workflow

When using CAS 1638784-98-1 as a building block, the following workflow ensures high yield and purity.



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Figure 2: Optimal synthetic workflow for incorporating the spiro-lactam scaffold.

## References

- PubChem.4,7-Diazaspiro[2.5]octane derivatives and physicochemical data.[1][2] National Library of Medicine. Retrieved February 6, 2026, from [\[Link\]](#)

- MySkinRecipes. Technical Specifications for CAS 1638784-98-1.[3][4][5] Retrieved February 6, 2026, from [\[Link\]](#)
- Google Patents. Synthesis method of 4,7-diazaspiro[2.5]octane compounds (CN111943894A).

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## Sources

- 1. 4,7-Diazaspiro(2.5)octane | C<sub>6</sub>H<sub>12</sub>N<sub>2</sub> | CID 15338006 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 2. Lupeol | C<sub>30</sub>H<sub>50</sub>O | CID 259846 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 3. 724788-22-1,(3S,4S)-4-(Boc-amino)piperidin-3-ol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技 (上海) 有限公司 [\[accelachem.com\]](https://accelachem.com)
- 4. EP-Directory listing-Product Center-Changzhou Extraordinary Pharmatech co.,LTD-[\[feifanchem.com\]](https://feifanchem.com)
- 5. 83450 | Sigma-Aldrich [\[sigmaaldrich.com\]](https://sigmaaldrich.com)
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